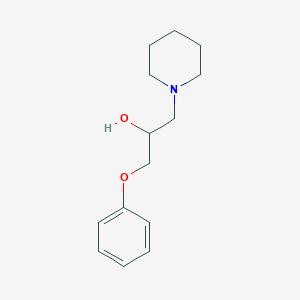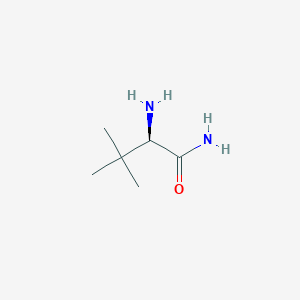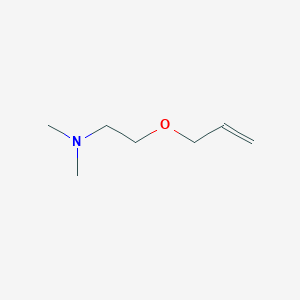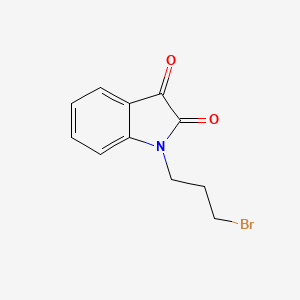
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol
Overview
Description
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is a chemical compound that has been studied for its potential as a triple reuptake inhibitor . It has been designed to simultaneously inhibit serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . The compound has a linear formula of C12H25NO2 .
Scientific Research Applications
Use in Synthesis
“1-Phenoxy-3-(piperidin-1-yl)propan-2-ol” is used in the synthesis of various chemical compounds. It can be used as a starting material or intermediate in the synthesis of more complex molecules .
Triple Reuptake Inhibitors
This compound has been identified as a potential triple reuptake inhibitor. Triple reuptake inhibitors are a type of drug that can inhibit the reuptake of three neurotransmitters: serotonin, norepinephrine, and dopamine (SERT, NET, and DAT, respectively) . These inhibitors are being researched for their potential use in treating conditions like major depressive disorder .
Antidepressants
Following from the previous point, “1-Phenoxy-3-(piperidin-1-yl)propan-2-ol” derivatives could potentially be used in the development of new antidepressants. The compound’s ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine could make it a valuable tool in the treatment of depression .
Neurotransmitter Uptake Assays
This compound can be used in neurotransmitter uptake assays. These assays are used to evaluate the inhibitory activities of compounds on neurotransmitter transporters .
Docking Studies
“1-Phenoxy-3-(piperidin-1-yl)propan-2-ol” and its derivatives can be used in docking studies. These studies are used to predict the binding modes of compounds with various receptors, such as SERT, NET, and DAT .
Mechanism of Action
Target of Action
The primary targets of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT) . These transporters play a crucial role in the reuptake of neurotransmitters from the synaptic cleft, which is a key mechanism in the regulation of neurotransmitter levels.
Mode of Action
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . By blocking these transporters, the compound prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced neurotransmission.
Biochemical Pathways
The inhibition of SERT, NET, and DAT affects the serotonergic, noradrenergic, and dopaminergic pathways respectively . The increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft can enhance mood, increase alertness, and improve cognitive function.
Result of Action
The result of the action of 1-Phenoxy-3-(piperidin-1-yl)propan-2-ol is an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine . This can lead to enhanced neurotransmission and potential therapeutic effects, such as mood enhancement and improved cognitive function.
properties
IUPAC Name |
1-phenoxy-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c16-13(11-15-9-5-2-6-10-15)12-17-14-7-3-1-4-8-14/h1,3-4,7-8,13,16H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMPQYGUAKDGAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293423 | |
| Record name | NSC89435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenoxy-3-(piperidin-1-yl)propan-2-ol | |
CAS RN |
32599-04-5 | |
| Record name | NSC89435 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89435 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)




![4-{4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxylic acid](/img/structure/B3051221.png)